Vinyl hexyl ether

Description

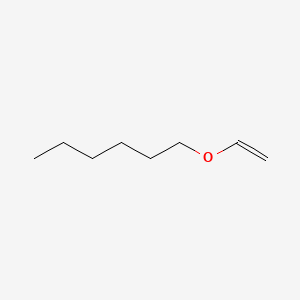

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenoxyhexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-7-8-9-4-2/h4H,2-3,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOJJEJGPZRYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-88-6 | |

| Details | Compound: Hexane, 1-(ethenyloxy)-, homopolymer | |

| Record name | Hexane, 1-(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20201875 | |

| Record name | 1-(Vinyloxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5363-64-4 | |

| Record name | Hexyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5363-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Vinyloxy)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl hexyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Vinyloxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(vinyloxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Vinyl Hexyl Ether

Classical and Industrial Synthesis Routes

The large-scale industrial production of vinyl ethers, including vinyl hexyl ether, has been dominated by methods developed in the early 20th century, primarily revolving around the use of acetylene (B1199291).

The most significant industrial method for manufacturing vinyl ethers is the Reppe vinylation process, named after its developer, Walter Reppe. sci-hub.se This reaction involves the direct addition of an alcohol to acetylene in the presence of a strong base catalyst. sci-hub.sewikipedia.org For this compound, the specific alcohol used is hexanol.

The core reaction proceeds under high pressure and elevated temperatures. researchgate.net A basic catalyst, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), is essential for the reaction to occur. scientificspectator.comresearchgate.net The mechanism begins with the deprotonation of hexanol by the strong base to form the more nucleophilic hexoxide anion. This anion then attacks one of the sp-hybridized carbons of the acetylene molecule in a nucleophilic addition reaction. The resulting vinyl anion is subsequently protonated by a molecule of hexanol, regenerating the hexoxide catalyst and yielding this compound. isu.ru

The process is highly efficient for large-scale production but requires specialized equipment to handle the highly reactive and flammable acetylene gas under pressure. researchgate.netnih.gov

Table 1: Typical Reaction Conditions for Reppe Vinylation of Hexanol

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Hexanol, Acetylene | sci-hub.segoogle.com |

| Catalyst | Potassium Hydroxide (KOH) | scientificspectator.comgoogle.com |

| Temperature | 150–200 °C | scientificspectator.comgoogle.com |

| Pressure | 0.18–0.45 MPa (or higher) | isu.rugoogle.com |

| Phase | Liquid Phase | sci-hub.se |

Alternative classical routes that avoid the use of high-pressure acetylene involve alcoholysis or, more specifically, transvinylation (also known as transetherification). academie-sciences.fr These methods facilitate the transfer of a vinyl group from a readily available vinyl compound, such as vinyl acetate (B1210297) or another vinyl ether, to hexanol. wikipedia.orgacademie-sciences.fr

Transition metal catalysts are pivotal to this process, with complexes of palladium and iridium being particularly effective. academie-sciences.frresearchgate.netorgsyn.org For instance, palladium(II) acetate, often combined with a bidentate ligand like 1,10-phenanthroline (B135089), can efficiently catalyze the exchange between a vinyl ether (e.g., ethyl vinyl ether) and hexanol. academie-sciences.fracademie-sciences.fr Iridium complexes have also emerged as powerful catalysts for the vinylation of alcohols using vinyl acetate. wikipedia.org

The general mechanism for palladium-catalyzed transvinylation involves the coordination of the vinyl donor to the palladium center, followed by nucleophilic attack by the alcohol (hexanol). A series of coordination and de-coordination steps ultimately releases the desired this compound and the alcohol corresponding to the original vinyl donor. academie-sciences.fr This method is advantageous as it operates under milder conditions than Reppe synthesis and avoids the handling of acetylene gas. academie-sciences.fr

Table 2: Comparison of Catalysts in Transvinylation for Vinyl Ether Synthesis

| Catalyst System | Vinyl Source | Typical Conditions | Source |

|---|---|---|---|

| Palladium(II) Acetate / 1,10-Phenanthroline | Ethyl vinyl ether | Room temperature, Dichloromethane (B109758) | academie-sciences.fracademie-sciences.fr |

| Iridium Complexes (e.g., [IrCl(cod)]₂) / Base | Vinyl acetate | Elevated temperature (e.g., 100 °C) | wikipedia.orgorgsyn.org |

| Ruthenium Complexes | Vinyl acetate | Not specified for hexanol, but used for other acids | taylorfrancis.com |

Modern Synthetic Strategies for this compound

Modern synthetic chemistry offers more targeted approaches to construct the vinyl ether functionality, often starting from precursor ethers that are induced to undergo elimination reactions. researchgate.net

This strategy involves the synthesis of a saturated ether intermediate that contains a suitable leaving group on the ethyl portion of the molecule. A subsequent base-induced elimination reaction then forms the carbon-carbon double bond, yielding the vinyl ether. researchgate.net The nature of the leaving group is critical to the success of the reaction.

A well-established method for elimination reactions is the dehydrohalogenation of a β-haloether. In the context of this compound synthesis, this would involve a precursor such as 1-(2-chloroethoxy)hexane. Treatment of this substrate with a strong, non-nucleophilic base (such as potassium tert-butoxide) promotes an E2 (bimolecular elimination) mechanism.

The base abstracts a proton from the carbon atom adjacent to the oxygen (the α-carbon of the ethyl group), while simultaneously, the halide leaving group (e.g., chloride) on the β-carbon departs. youtube.com This concerted process results in the formation of the vinyl double bond. The strength of the base and the nature of the leaving group are key factors; better leaving groups (I > Br > Cl) facilitate the reaction. libretexts.org Pseudohalides, such as tosylates, can also be employed as excellent leaving groups in this mechanistic framework. nih.gov

While less common, other oxygen-based functionalities can be engineered to act as leaving groups. researchgate.net

Alkoxide Leaving Groups: An alkoxide is typically a poor leaving group due to its high basicity. However, in specialized molecular frameworks, such as the fragmentation of certain acetals or hemiacetals, an alkoxide can be induced to depart. For instance, the base-catalyzed fragmentation of a 2-alkoxy-1,3-dioxolane derivative could potentially yield a vinyl ether, though this is not a standard route for simple vinyl ethers like the hexyl derivative.

Silyloxide Leaving Groups: Silyloxy groups can be involved in elimination reactions akin to the Peterson olefination. A precursor such as a β-(silyloxy)ether could undergo elimination. For example, treatment of a β-hydroxy ether with a silylating agent would yield the silyloxy ether. Subsequent treatment with a base (for a syn-elimination) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) for an anti-elimination could then generate the vinyl ether by eliminating the silyloxide group. The high affinity of fluoride for silicon makes the silyloxy group an excellent leaving group in the presence of a fluoride anion. organic-chemistry.org

Compound Index

Elimination Reactions from Precursor Ethers

Selenium Oxidation-Elimination Processes

The selenium oxidation-elimination reaction provides a powerful method for the formation of carbon-carbon double bonds under mild conditions, and it has been adapted for the synthesis of vinyl ethers. This strategy typically involves the introduction of a selenium moiety, followed by its oxidation to a selenoxide, which then undergoes a syn-elimination to furnish the desired alkene.

A notable application of this methodology is the solid-phase synthesis of vinyl ethers utilizing a traceless selenium linker. In this approach, a polystyrene-supported 2-hydroxyalkyl selenide (B1212193) is reacted with an organic halide, such as a hexyl halide, to form the corresponding ether. Subsequent oxidation of the selenium to a selenoxide, commonly with an oxidizing agent like hydrogen peroxide, induces an elimination reaction. This process releases the vinyl ether from the solid support, providing a streamlined purification process as the selenium byproduct remains attached to the resin. researchgate.net

The general mechanism involves the formation of a five-membered cyclic transition state where the selenoxide oxygen acts as an internal base, abstracting a proton from the adjacent carbon and leading to the syn-elimination of a selenenic acid and the formation of the vinyl ether double bond. wikipedia.org

Olefination of Carbonyl Substrates

Olefination reactions of carbonyl compounds represent a cornerstone of modern organic synthesis for the construction of carbon-carbon double bonds. Several distinct reagent classes have been successfully employed for the synthesis of vinyl ethers from carbonyl precursors.

Phosphorus Reagent Mediated Olefination

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the classic Wittig reaction, is a widely used method for the stereoselective synthesis of alkenes. wikipedia.org For the synthesis of vinyl ethers, this reaction typically involves the condensation of an aldehyde, such as hexanal, with a phosphonate (B1237965) ylide bearing an alkoxy group at the α-position. The use of stabilized phosphonate carbanions in the HWE reaction offers advantages over traditional Wittig reagents, including higher nucleophilicity and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.org

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants and the reaction conditions. Generally, the reaction favors the formation of (E)-alkenes due to thermodynamic control in the equilibration of the intermediate diastereomeric adducts. wikipedia.org However, modifications to the phosphonate reagent and reaction conditions can be employed to favor the (Z)-isomer.

A general reaction scheme for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction is as follows:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Diethyl (methoxymethyl)phosphonate | Hexanal | NaH | THF | This compound |

Silicon Reagent Mediated Olefination

The Peterson olefination utilizes α-silyl carbanions, which react with aldehydes or ketones to form a β-hydroxysilane intermediate. This intermediate can then undergo elimination under either acidic or basic conditions to yield the corresponding alkene. wikipedia.org A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing the appropriate elimination conditions. Basic elimination proceeds through a syn-elimination pathway, while acidic elimination occurs via an anti-elimination. wikipedia.org

For the synthesis of this compound, an α-silyl carbanion bearing a hexyloxy group would be reacted with formaldehyde. Alternatively, a methoxy-substituted α-silyl carbanion could be reacted with hexanal. The resulting β-hydroxysilane can then be isolated and subjected to the desired elimination conditions to afford either the (E)- or (Z)-vinyl hexyl ether. Recent advancements have focused on developing stereospecific variants of the Peterson reaction for the synthesis of Z-vinyl ethers with high selectivity. researchgate.net

Sulfur Reagent Mediated Olefination

The Julia olefination, and its more modern variant, the Julia-Kocienski olefination, are powerful methods for the synthesis of alkenes from sulfones and carbonyl compounds. wikipedia.orgalfa-chemistry.com In the classical Julia-Lythgoe olefination, a phenyl sulfone is deprotonated to form a carbanion, which then adds to an aldehyde, such as hexanal. The resulting β-hydroxy sulfone is then typically acylated, and subsequent reductive elimination with a reducing agent like sodium amalgam yields the alkene. wikipedia.org This method generally provides good yields of the (E)-alkene.

The Julia-Kocienski olefination is a one-pot modification that utilizes heteroaryl sulfones, such as benzothiazolyl (BT) sulfones or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. alfa-chemistry.comnih.gov The reaction of the corresponding sulfonyl carbanion with an aldehyde leads to an intermediate that undergoes a spontaneous Smiles rearrangement followed by elimination of sulfur dioxide and the heteroaryl group to form the alkene. The Julia-Kocienski olefination is known for its high (E)-selectivity and mild reaction conditions. wikipedia.org

Metal Carbene Reagent Approaches

Metal carbene complexes, particularly those of titanium and ruthenium, have emerged as effective reagents for the olefination of carbonyl compounds, including the synthesis of vinyl ethers from esters. The Tebbe reagent, a titanium-based methyleneating agent, can convert esters into the corresponding vinyl ethers. orgsyn.org This reaction is believed to proceed through a metallacyclobutane intermediate. While effective, the Tebbe reagent is sensitive to air and moisture, requiring careful handling.

Ruthenium-based catalysts, such as the Grubbs catalysts, are widely known for their application in olefin metathesis. While not a direct olefination of a carbonyl group in the traditional sense, these catalysts can be employed in cross-metathesis reactions to generate vinyl ethers. For instance, the reaction of a simple alkene with a vinyl ether in the presence of a Grubbs catalyst can lead to the formation of a new, more complex vinyl ether.

Addition Reactions Involving Alkynes and Dicarbonyl Compounds

The direct addition of alcohols to alkynes represents one of the most classical and atom-economical methods for the synthesis of vinyl ethers. This reaction, often referred to as vinylation, typically involves the reaction of an alcohol with acetylene.

The Reppe process, developed in the 1930s, involves the reaction of alcohols with acetylene under high pressure and temperature in the presence of a basic catalyst, such as potassium hydroxide. researchgate.net While historically significant, the harsh conditions required for this reaction have led to the development of milder alternatives.

More recent methodologies employ transition metal catalysts, such as palladium or mercury compounds, to facilitate the addition of alcohols to acetylene under less stringent conditions. For instance, mercury-catalyzed transvinylation involves the reaction of an alcohol, like hexanol, with a less valuable vinyl ether, such as ethyl vinyl ether, to generate the desired this compound. njchm.com However, due to the toxicity of mercury compounds, there has been a significant effort to develop more environmentally benign catalysts. Palladium-catalyzed methods have shown promise in this regard.

Furthermore, studies have explored the use of superbasic catalytic systems, such as cesium fluoride-sodium hydroxide (CsF-NaOH), for the vinylation of alcohols with acetylene. These systems have been shown to be highly effective, allowing the reaction to proceed at elevated pressures and temperatures to afford alkyl vinyl ethers in good yields. researchgate.net

The table below summarizes the results for the vinylation of various primary alcohols with acetylene in the presence of a CsF-NaOH catalytic system, demonstrating the applicability of this method to the synthesis of this compound. researchgate.net

| Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| n-Butanol | 10 | 135-140 | 1-3 | 75 | 73 |

| n-Hexanol | 10 | 135-140 | 1-3 | 88 | 85 |

| n-Heptanol | 10 | 135-140 | 1-3 | 90 | 88 |

| n-Nonanol | 10 | 135-140 | 1-3 | 90 | 88 |

| n-Dodecanol | 10 | 135-140 | 1-3 | 92 | 89 |

Carbon-Oxygen Coupling Reactions for this compound Formation

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of C–O bonds, enabling the synthesis of vinyl ethers from alcohols. Both palladium and copper-based catalytic systems have been developed for this purpose.

Palladium-catalyzed coupling reactions have become a cornerstone of modern organic synthesis. The formation of vinyl ethers via this method typically involves the reaction of a vinyl halide or triflate with an alcohol in the presence of a palladium catalyst and a base. While direct palladium-catalyzed vinylation of hexanol to form this compound is not extensively documented, the general mechanism provides a viable synthetic route.

The catalytic cycle is believed to commence with the oxidative addition of the vinyl electrophile to a Pd(0) species, forming a Pd(II)-vinyl complex. Subsequent coordination of the alcohol (hexanol) and deprotonation by a base generates a palladium-alkoxide intermediate. The final step is the reductive elimination of the vinyl ether product, regenerating the Pd(0) catalyst. The efficiency of this process is highly dependent on the choice of ligands, which stabilize the palladium center and facilitate the key steps of the catalytic cycle. For instance, an air-stable palladium catalyst formed in situ has been shown to be effective in the transfer vinylation of various alcohols. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Vinylation of Alcohols

| Parameter | Condition |

| Catalyst | Palladium(II) acetate, PdCl₂(dppf) |

| Ligand | Phosphine-based (e.g., dppf, Buchwald ligands) |

| Vinyl Source | Vinyl bromides, vinyl iodides, vinyl triflates |

| Alcohol | Primary, secondary, and tertiary alcohols |

| Base | Inorganic or organic bases (e.g., Cs₂CO₃, NaOtBu) |

| Solvent | Aprotic polar solvents (e.g., THF, Dioxane, Toluene) |

| Temperature | Room temperature to elevated temperatures |

This table presents generalized conditions and specific outcomes may vary based on substrate and catalyst system.

Copper-catalyzed C–O coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-based methods. These reactions typically involve the coupling of a vinyl halide with an alcohol in the presence of a copper catalyst and a base. The synthesis of various vinyl ethers has been successfully achieved using this methodology. acs.orgacs.org

The mechanism of copper-catalyzed vinylation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the alcohol to the Cu(I) catalyst, followed by oxidative addition of the vinyl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired vinyl ether and regenerates the active Cu(I) catalyst. The choice of ligand is crucial for the success of these reactions, with nitrogen-based ligands often being employed.

A general and efficient copper-catalyzed method for the amidation of vinyl bromides and iodides has been developed, which highlights the potential for analogous C-O bond formation. acs.org Furthermore, a copper-promoted coupling of vinyl pinacol (B44631) boronate esters and alcohols for the synthesis of enol ethers has been reported to occur under mild, room temperature conditions. acs.org

Table 2: Typical Parameters for Copper-Mediated Vinylation of Alcohols

| Parameter | Condition |

| Catalyst | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O) |

| Ligand | N,N'-dimethylethylenediamine, Phenanthroline derivatives |

| Vinyl Source | Vinyl bromides, vinyl iodides |

| Alcohol | Primary and secondary alcohols |

| Base | Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃) |

| Solvent | THF, Toluene (B28343) |

| Temperature | 80-110 °C |

This table provides a summary of common conditions; specific reaction parameters may need optimization.

Catalytic Advancements in this compound Synthesis

In the pursuit of more sustainable and selective synthetic methods, enzymatic catalysis has emerged as a powerful alternative to traditional chemical catalysis.

Enzymes, particularly lipases, have demonstrated remarkable efficiency and selectivity in various organic transformations, including the synthesis of esters. The application of lipases in the acylation of vinyl ethers presents a green and efficient route for the production of valuable vinyl ether ester building blocks. For instance, the lipase-catalyzed acylation of 6-hydroxyhexyl vinyl ether with 10-undecenoic acid has been successfully demonstrated. researchgate.net

The generally accepted mechanism for lipase-catalyzed transesterification, which is analogous to acylation, is the Ping-Pong Bi-Bi mechanism. researchgate.netjst.go.jpmdpi.com This mechanism involves a two-step process where the lipase (B570770) first reacts with the acyl donor (e.g., a vinyl ester) to form an acyl-enzyme intermediate, releasing the vinyl alcohol which then tautomerizes to a volatile aldehyde (e.g., acetaldehyde (B116499) from vinyl acetate). researchgate.net In the second step, the alcohol nucleophile (e.g., hexanol) attacks the acyl-enzyme intermediate, leading to the formation of the desired ester and regeneration of the free enzyme.

The catalytic triad (B1167595) in the active site of the lipase, typically composed of serine, histidine, and aspartate residues, is central to this mechanism. mdpi.com The serine hydroxyl group acts as the initial nucleophile, attacking the carbonyl group of the acyl donor.

A key advantage of enzymatic catalysis is the high degree of chemo- and regioselectivity that can be achieved. mdpi.comrsc.orgnih.gov Lipases can selectively acylate specific hydroxyl groups in polyol substrates, a task that is often challenging to accomplish with conventional chemical methods without the use of protecting groups. This selectivity is attributed to the specific three-dimensional structure of the enzyme's active site, which preferentially binds and orients the substrate for reaction at a particular position.

In the context of this compound, while it does not possess multiple hydroxyl groups, the principles of chemo- and regioselectivity are crucial when considering more complex substrates that incorporate a vinyl ether moiety alongside other functional groups. For example, in the synthesis of 6-(vinyloxy)hexyl 10-undecenoate, the lipase selectively catalyzes the esterification of the hydroxyl group without affecting the vinyl ether functionality. researchgate.net The choice of lipase and reaction conditions, such as the solvent, can significantly influence the observed selectivity. mdpi.com

Table 3: Common Lipases and Their Sources for Biocatalysis

| Lipase | Source Organism |

| Novozym 435 | Candida antarctica lipase B (immobilized) |

| Lipozyme TL IM | Thermomyces lanuginosus (immobilized) |

| PPL | Porcine Pancreatic Lipase |

| CRL | Candida rugosa |

| PCL | Pseudomonas cepacia |

This table lists some of the commonly used lipases in organic synthesis.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Palladium and iridium complexes, in particular, have shown remarkable catalytic activity in the synthesis and functionalization of vinyl ethers, including this compound.

Palladium catalysts are effective in promoting exchange reactions for the synthesis of vinyl ethers. One common approach is the transvinylation reaction, where a vinyl group is transferred from a vinyl ether or vinyl ester to an alcohol. For the synthesis of this compound, this would involve the reaction of hexanol with a vinyl ether like ethyl vinyl ether or a vinyl ester such as vinyl acetate, catalyzed by a palladium(II) complex. The use of bidentate ligands like 1,10-phenanthroline can enhance the efficiency of these catalysts. academie-sciences.fr

Another important palladium-catalyzed reaction is hydroamination, where an amine is added across the double bond of a vinyl ether. nih.gov While not a direct synthesis of this compound itself, this reaction highlights the utility of palladium catalysis in the functionalization of vinyl ethers. It is proposed that the mechanism involves the palladium catalyst acting as a Brønsted base, which deprotonates the sulfonamide to generate a more nucleophilic anion that then attacks the vinyl ether. nih.gov

A representative scheme for palladium-catalyzed transvinylation is shown below:

CH2=CH-OR' + CH3(CH2)5OH --(Pd catalyst)--> CH2=CH-O(CH2)5CH3 + R'OH

Illustrative Reaction Conditions for Palladium-Catalyzed Transvinylation:

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | 1,10-phenanthroline | Dichloromethane | 25 | 75 |

| Pd(OAc)₂ | 2,2'-bipyridyl | Toluene | 80 | 68 |

This data is illustrative and based on general findings for vinyl ether synthesis. academie-sciences.fr

Palladium catalysis also enables sequential reactions, where a cyclization event is followed by a functionalization step in a single pot. For substrates containing a vinyl ether moiety and another reactive group, palladium catalysts can initiate an intramolecular reaction to form a cyclic intermediate, which can then be trapped by a coupling partner. While specific examples involving this compound are not prevalent in the literature, the principles of these reactions are applicable. For instance, a molecule containing a this compound and a suitably positioned nucleophile could undergo palladium-catalyzed intramolecular cyclization.

Palladium-catalyzed cyclization reactions have been reported for various vinyl-substituted compounds. For example, 2-vinylthiiranes undergo palladium-catalyzed ring-expansion reactions with heterocumulenes to form five-membered sulfur-containing heterocycles. nih.gov This demonstrates the capability of palladium to catalyze complex transformations involving vinyl groups.

Iridium catalysts have emerged as powerful tools for the activation of C-H bonds and the transformation of vinyl ethers. Iridium-catalyzed hydroarylation of vinyl ethers allows for the direct addition of an aromatic C-H bond across the double bond of the vinyl ether. nih.gov This reaction provides a highly efficient and atom-economical route to access α-arylated ethers. The reaction typically proceeds with high branch selectivity, meaning the aryl group adds to the α-carbon of the vinyl ether. nih.gov

The catalytic cycle is thought to involve the coordination of the directing group on the aromatic substrate to the iridium center, followed by C-H activation to form an iridacycle. Subsequent insertion of the vinyl ether and reductive elimination furnishes the desired product and regenerates the active catalyst.

Representative Data for Iridium-Catalyzed Hydroarylation of Vinyl Ethers:

| Iridium Catalyst | Ligand | Aromatic Substrate | Product | Yield (%) |

| [Ir(cod)Cl]₂ | dtbpy | 2-phenylpyridine | 2-(1-(hexyloxy)ethyl)phenyl)pyridine | 95 |

| [Ir(coe)₂Cl]₂ | dppe | Benzoic acid | 1-(hexyloxy)ethyl)benzene | 88 |

This data is illustrative and based on general findings for the hydroarylation of vinyl ethers. nih.gov

Purity Assessment and Impurity Control in this compound Synthesis

The purity of this compound is crucial for its subsequent applications, particularly in polymerization reactions where impurities can significantly affect the polymer's properties. Therefore, robust methods for purity assessment and impurity control are essential.

A common impurity in the synthesis of vinyl ethers from alcohols is the unreacted starting alcohol. In the case of this compound synthesis, residual hexanol can be difficult to remove by simple distillation due to the potential formation of azeotropic mixtures. google.com A patented method to circumvent this issue involves the conversion of the unreacted alcohol into an acetal (B89532). google.com By adding an acid catalyst after the initial synthesis, the residual hexanol reacts with this compound to form acetaldehyde dihexyl acetal. This acetal has a significantly higher boiling point than this compound, allowing for easy separation by distillation. google.com

The primary techniques for assessing the purity of this compound are chromatographic methods, particularly gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC-FID provides quantitative information about the purity and the relative amounts of any volatile impurities. GC-MS is a powerful tool for the identification of unknown impurities by providing mass spectra of the separated components. smithers.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are also invaluable for structural confirmation and the detection of non-volatile impurities.

Common Impurities and Control Strategies in this compound Synthesis:

| Impurity | Source | Control Strategy |

| Hexanol | Unreacted starting material | Conversion to acetaldehyde dihexyl acetal followed by distillation. google.com |

| Acetaldehyde | Side product of vinyl ether synthesis | Removal by distillation. |

| Water | From reagents or atmosphere | Use of dry reagents and inert atmosphere. |

| Polymers | Spontaneous polymerization | Addition of a polymerization inhibitor (e.g., hydroquinone). |

Reaction Chemistry and Transformation Pathways of Vinyl Hexyl Ether

Electrophilic Reactivity of the Enol Ether Moiety

The defining characteristic of the vinyl ether group is its reactivity towards electrophiles. The double bond is highly activated towards electrophilic addition due to the +R (resonance) effect of the adjacent alkoxy group.

In acidic conditions, vinyl ethers undergo rapid hydrolysis. The generally accepted mechanism for the acid-catalyzed hydrolysis of vinyl ethers involves a rate-determining protonation of the vinyl group at the β-carbon. cdnsciencepub.comcdnsciencepub.com This step is slow because it disrupts the aromaticity of the vinyl system but leads to the formation of a resonance-stabilized alkoxycarbocation intermediate. cdnsciencepub.comstackexchange.com This intermediate is stabilized by the delocalization of the positive charge onto the adjacent oxygen atom, forming an oxonium ion where all atoms have a filled octet. youtube.com

The protonation is highly regioselective, with the proton adding to the terminal carbon (β-carbon) to form the more stable secondary carbocation, which is further stabilized by the oxygen atom. The alternative, protonation at the α-carbon, would result in a primary carbocation without this resonance stabilization. While protonation of the ether oxygen can also occur, it is typically a reversible and non-productive event. stackexchange.com

Reaction Pathway of Acid-Catalyzed Hydrolysis

| Step | Description | Intermediate/Product |

| 1 | Rate-determining protonation of the β-carbon of the vinyl group by a hydronium ion. | Hexyloxyethyl cation (alkoxycarbocation) |

| 2 | Rapid nucleophilic attack by water on the carbocation. | Hemiacetal |

| 3 | Fast decomposition of the hemiacetal. | Acetaldehyde (B116499) and Hexan-1-ol |

The solvent isotope effect (kH+/kD+) for the hydrolysis of similar vinyl ethers is significantly greater than 1 (e.g., 3.68 for methyl α-(2,6-dimethoxyphenyl)vinyl ether), which confirms that proton transfer is the rate-determining step. cdnsciencepub.com

The electron-rich double bond of vinyl hexyl ether reacts with a range of electrophiles beyond protons.

Thiol-Ene Reactions: In the presence of a protic acid catalyst like p-toluenesulfonic acid (PTSA), vinyl ethers can undergo a cationic thiol-ene reaction. The acid protonates the vinyl ether to form the carbocation intermediate, which is then attacked by the sulfur atom of a thiol to generate a thioacetal in high yield. researchgate.net

Electrophilic Selenium Reagents: Living cationic polymerization of vinyl ethers can be initiated using electrophilic selenium reagents in the presence of a catalyst like pentacarbonylbromomanganese (Mn(CO)₅Br). rsc.org The electrophilic selenium species adds to the vinyl ether double bond, initiating the polymerization process and allowing for the introduction of selenium-containing end-groups into the resulting polymer. rsc.org

Radical Cation Formation: In some advanced applications, vinyl ethers can react via a stepwise radical cation pathway. This can be triggered by an oxidative single electron transfer (SET) process, for example, through electrocatalysis. tsijournals.com The resulting radical cation can then participate in further reactions, such as a stepwise Diels-Alder cycloaddition. tsijournals.com

Cycloaddition Reactions

The activated double bond of this compound makes it an excellent partner in various cycloaddition reactions, most notably as the electron-rich component in inverse-electron-demand Diels-Alder reactions.

Vinyl ethers are classic dienophiles for use in inverse-electron-demand Diels-Alder (IEDDA or DAINV) reactions. wikipedia.org In this type of [4+2] cycloaddition, the electronic demands of the standard Diels-Alder reaction are reversed. The diene is electron-poor, containing one or more electron-withdrawing groups, and the dienophile is electron-rich, like this compound. wikipedia.org This complementarity between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene facilitates the reaction. wikipedia.orgnih.gov

These reactions are a powerful tool for synthesizing six-membered heterocyclic compounds, such as dihydropyrans. nih.gov For instance, the reaction of vinyl ethers with 1-oxa-1,3-butadienes (α,β-unsaturated carbonyl compounds) that are substituted with electron-withdrawing groups proceeds readily to form 2-alkoxy-3,4-dihydro-2H-pyran derivatives. nih.gov The reactions are often highly regioselective and diastereoselective. wikipedia.orgnih.gov

Examples of Inverse-Electron-Demand Diels-Alder Reactions with Vinyl Ethers

| Diene Type | Dienophile | Product Type | Catalyst/Conditions | Reference |

| 2-Benzoyl-3-heteroaromaticprop-2-enenitriles | Enol ethers | 2-Alkoxy-4-amino-3,4-dihydro-2H-pyran-5-carbonitriles | Room Temperature | nih.gov |

| 5-Arylidene derivatives of barbituric acids | Ethyl vinyl ether | Pyrano[2,3-d]pyrimidines | Solvent-free, Room Temperature | nih.gov |

| 1-Oxa-1,3-butadiene | Ethyl vinyl ether | Dihydropyran | Copper complex catalyst | nih.gov |

Beyond the common [4+2] cycloadditions, vinyl ethers can participate in other cycloaddition pathways. A notable example is the [2+2] cycloaddition. While less common, these reactions can be promoted under specific conditions, such as high pressure. For example, benzyl (B1604629) vinyl ether has been shown to undergo a hyperbaric [2+2] cycloaddition reaction with sulfonyl allenes at 15 kbar to produce functionalized cyclobutane (B1203170) derivatives. ru.nl This reaction likely proceeds through a dipolar mechanism. ru.nl Such reactions demonstrate the potential for vinyl ethers to act as building blocks for four-membered ring systems, which are of growing interest in medicinal chemistry. ru.nl

Rearrangement Reactions

Vinyl ethers are key precursors for one of the most important sigmatropic rearrangements in organic synthesis: the Claisen rearrangement. The classic Claisen rearrangement involves the thermal nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wiley-vch.delibretexts.orglibretexts.org

While this compound itself is not an allyl vinyl ether, it can be a starting material for a tandem reaction sequence. An allylic alcohol can react with this compound in an acid-catalyzed ether exchange reaction to form an allyl vinyl ether intermediate in situ. redalyc.orgorgsyn.org This intermediate, without being isolated, can then undergo a thermal or acid-catalyzed Claisen rearrangement. redalyc.orgorgsyn.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org

Another rearrangement involving vinyl ethers is the combined C-H functionalization/Cope rearrangement reaction (CHCR). nih.gov This process can be catalyzed by chiral dirhodium catalysts, allowing for highly diastereoselective and enantioselective product formation. nih.gov Vinyl ethers have been demonstrated to be excellent substrates for this transformation, which can be viewed as a surrogate for the vinylogous Mukaiyama aldol (B89426) reaction. nih.gov

Key Rearrangement Reactions Involving Vinyl Ether Functionality

| Rearrangement Type | Substrate Precursor | Key Intermediate | Product Type | Significance | Reference |

| Claisen Rearrangement | Allyl alcohol + this compound | Allyl hexyl vinyl ether | γ,δ-Unsaturated aldehyde/ketone | Forms C-C bonds with high stereocontrol. | libretexts.orgredalyc.orgorgsyn.org |

| Cope Rearrangement | Vinyldiazoacetate + Allylic C-H bond | Metallocarbene/Ylide | Substituted cyclic compounds | Asymmetric C-H functionalization. | nih.gov |

Transition Metal-Catalyzed Organic Transformations

This compound and other vinyl ethers are excellent substrates for a variety of transition metal-catalyzed reactions, which leverage the electron-rich nature of the double bond. mdpi.com

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene. mdpi.comorganic-chemistry.org When applied to electron-rich olefins like vinyl ethers, the reaction can be challenging regarding regioselectivity, often yielding a mixture of α- and β-substitution products. liv.ac.uk However, significant progress has been made in achieving high α-selectivity in the arylation of vinyl ethers, providing a synthetic route to methyl aryl ketones. thieme.de

The choice of ligands, solvents, and additives is crucial for controlling the regioselectivity. thieme.de For instance, bidentate phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are known to favor internal (α) arylation. liv.ac.uk While the arylation of vinyl ethers is thought to proceed through a cationic pathway, some evidence suggests that vinylation reactions (using vinyl halides) may operate via a neutral Heck mechanism. liv.ac.uk A silyl-Heck reaction has also been developed to synthesize vinyl silyl (B83357) ethers from alkenes. nih.gov

Hydrofunctionalization involves the addition of an H-X molecule across the double bond of the vinyl ether.

The intermolecular hydroamination of vinyl ethers adds an N-H bond across the double bond. Palladium-catalyzed systems have been developed for this transformation. ku.edunih.gov For the hydroamination of vinyl ethers with sulfonamides, a mechanism involving palladium(0) acting as a Brønsted base has been proposed. ku.edunih.gov In this pathway, the Pd(0) catalyst is protonated by the acidic sulfonamide to generate a palladium hydride species and the active sulfonamide anion nucleophile. ku.edunih.gov This contrasts with mechanisms for other olefins, such as styrenes, which may involve Lewis acid catalysis where the metal coordinates and polarizes the olefin for nucleophilic attack. ku.edunih.gov

The proposed mechanism for the Pd(0)-catalyzed hydroamination of vinyl ethers is as follows:

Protonation of Pd(0) by the amine generates a palladium hydride intermediate. ku.edu

Coordination of the vinyl ether to the palladium hydride is followed by insertion to form an alkylpalladium intermediate. ku.edu

Nucleophilic substitution by the amide anion on the alkylpalladium intermediate yields the final aminol product. ku.edu

Acid additives have been shown to inhibit this reaction, supporting the proposed Brønsted base mechanism over a Lewis acid-catalyzed pathway. ku.edunih.gov

The catalyst and ligand system plays a pivotal role in the success and mechanism of vinyl ether hydroamination. For the intermolecular hydroamination of vinyl ethers, palladium catalysts are commonly employed. ku.edunih.gov

In one studied system, Pd(PPh₃)₄ was used as the catalyst for the hydroamination of various vinyl ethers with N-tosylanilines. ku.edu Research showed that simple aliphatic vinyl ethers react effectively, although vinyl cyclohexyl ether provided only a low yield of the desired aminol product. ku.edunih.gov

The choice of ligand is critical. While triphenylphosphine (B44618) (PPh₃) itself can catalyze the reaction by acting as a Lewis base, the conversion is significantly lower compared to the palladium complex. ku.edunih.gov The electronic properties of the ligands can influence catalyst activity. In related hydroamination reactions, it has been observed that more electron-donating and sterically hindered phosphine ligands can lead to higher catalyst activity. acs.org For nickel-catalyzed hydroalkenylation of vinyl ethers, the design of N-heterocyclic carbene (NHC) ligands was crucial to suppress side reactions like polymerization. rsc.org

The following table summarizes the results of a palladium-catalyzed hydroamination of various vinyl ethers with N-tosylaniline, highlighting the role of the vinyl ether substrate.

Table 1: Palladium-Catalyzed Hydroamination of Various Vinyl Ethers

| Entry | Vinyl Ether | Product | Yield (%) |

|---|---|---|---|

| 1 | Butyl vinyl ether | N-(1-butoxyethyl)-4-methyl-N-phenylbenzenesulfonamide | 85 |

| 2 | Ethyl vinyl ether | N-(1-ethoxyethyl)-4-methyl-N-phenylbenzenesulfonamide | 82 |

| 3 | tert-Butyl vinyl ether | N-(1-tert-butoxyethyl)-4-methyl-N-phenylbenzenesulfonamide | 75 |

| 4 | Hexyl vinyl ether | N-(1-(hexyloxy)ethyl)-4-methyl-N-phenylbenzenesulfonamide | 78 |

| 5 | Cyclohexyl vinyl ether | N-(1-(cyclohexyloxy)ethyl)-4-methyl-N-phenylbenzenesulfonamide | 15 |

Reaction Conditions: Vinyl ether (2.0 mmol), N-tosylaniline (0.2 mmol), Pd(PPh₃)₄ (5 mol %), Toluene (B28343) (0.5 M), 100 °C, 12 h. Data is representative based on findings for similar aliphatic vinyl ethers. ku.edunih.gov

Alcoholysis Reactions

Vinyl ethers, including this compound, can undergo alcoholysis, a process analogous to hydrolysis where an alcohol molecule acts as the nucleophile instead of water. google.com This reaction is typically catalyzed by an acid. The general mechanism involves the protonation of the vinyl ether's double bond, which leads to the formation of a resonance-stabilized carbocation intermediate. The alcohol then attacks this electrophilic intermediate. The subsequent loss of a proton from the resulting oxonium ion yields an acetal (B89532).

For instance, the reaction of a vinyl ether with an alcohol (R'-OH) under acidic conditions results in the formation of a mixed acetal. Basic substances can also be employed as catalysts for the alcoholysis of vinyl ester copolymers, suggesting their potential applicability to vinyl ethers as well. google.com While specific studies detailing the alcoholysis of this compound are not prevalent, the general reactivity pattern of vinyl ethers suggests it would react with various alcohols to form the corresponding acetals. google.com

The reaction can be summarized as follows: CH₂=CH-O-(CH₂)₅CH₃ + R'-OH --(Acid Catalyst)--> CH₃-CH(OR')-O-(CH₂)₅CH₃

C-H and C-O Bond Activation Studies

The activation of otherwise inert C-H and C-O bonds is a significant area of organometallic chemistry. nih.gov Vinyl ethers have been the subject of such studies, particularly focusing on their interaction with transition metal complexes. mdpi.com Research has demonstrated that diiridium complexes can facilitate the successive activation of both the vinylic C–H bond and the sp² C–O bond of vinyl ethers. mdpi.com

This reactivity is noteworthy because the activation of the sp² C–O bond in vinyl ethers is a rare transformation. mdpi.com The process often begins with the coordination of the ether's oxygen atom to the metal center, which renders the subsequent C-H activation an intramolecular process. nih.govacs.org Studies using a diphosphine and hydrido-bridged diiridium complex have shown that reaction with acyclic vinyl ethers like n-butyl vinyl ether leads to the rapid and successive activation of the C–H and C–O bonds. mdpi.com This transformation ultimately yields a μ-vinyl complex and the corresponding alcohol (e.g., 1-butanol (B46404) from n-butyl vinyl ether), demonstrating a clean cleavage of both critical bonds. mdpi.com

Table 1: Bond Activation in Vinyl Ethers by a Diiridium Complex

| Reactant | Metal Complex | Bond(s) Activated | Key Product(s) | Ref. |

|---|---|---|---|---|

| Ethyl Vinyl Ether | [(CpIr)₂(μ-dmpm)(μ-H)][OTf] | C–H and C–O | μ-vinyl complex, Ethanol | mdpi.com |

| n-Butyl Vinyl Ether | [(CpIr)₂(μ-dmpm)(μ-H)][OTf] | C–H and C–O | μ-vinyl complex, 1-Butanol | mdpi.com |

The mechanism of C-H and C-O bond activation in vinyl ethers by iridium complexes has been elucidated through detailed studies. mdpi.com The process is initiated by the activation of a vinylic C-H bond. For example, the reaction of the active iridium species [(Cp*Ir)₂(μ-dmpm)(μ-H)]⁺ with a vinyl ether first involves the cleavage of a C-H bond at the terminal vinyl position. mdpi.com

This is followed by the activation of the sp² C-O bond. In the case of cyclic vinyl ethers like 2,3-dihydrofuran (B140613), the C-O bond cleavage is found to be proton-mediated. mdpi.com The addition of an acid facilitates the conversion, while the addition of a base suppresses it. mdpi.com A plausible pathway involves the initial protonation of the ether oxygen atom, which weakens the C-O bond. mdpi.com Subsequently, cleavage of this C-O bond and elimination of a proton from one of the iridium hydrides leads to the final product. mdpi.com

Radical Reactions and Spin-Center Shift Pathways

Vinyl ethers can participate in radical reactions, where the traditional polarity of the enol ether functionality can be reversed. ucl.ac.uk A key process in these transformations is the spin-center shift (SCS), a radical pathway involving a 1,2-radical translocation that occurs along with a two-electron ionic movement, such as the elimination of an adjacent leaving group. acs.org This pathway has enabled novel synthetic strategies, particularly in C-H functionalization. nih.govnih.gov Through photoredox catalysis, radicals can be combined with vinyl ethers to generate α-oxy radical intermediates, which are central to these transformations. nih.govnih.gov The radical-mediated SCS pathway then acts as the driving force for C-O bond cleavage. nih.gov

Vinyl Ether as an Ethylene (B1197577) Surrogate in C-H Functionalization

Ethylene is a fundamental two-carbon building block in synthesis, but its use is hampered by its nature as a highly flammable and difficult-to-handle gas. nih.govresearchgate.net A novel strategy employs easily handled liquid vinyl ethers, such as phenyl vinyl ether, as a latent ethylene surrogate. nih.govresearchgate.net This is achieved through a photoredox-catalyzed three-component reaction that uses a spin-center shift (SCS) pathway to bridge heteroarenes and various coupling partners like sulfinates, thiols, and phosphine oxides. nih.gov

The methodology leverages the vinyl ether to install an ethyl linkage between two different molecules. nih.gov The alkoxy group of the vinyl ether effectively acts as a leaving group, driven by the SCS mechanism. nih.govnih.gov This approach circumvents the challenges associated with using ethylene gas directly and expands the toolbox for synthetic methodology, including for late-stage functionalization of medicinally relevant molecules. nih.gov

Mechanistic Role of α-Oxy Radicals

The α-oxy radical is a pivotal intermediate in the function of vinyl ethers as ethylene surrogates. nih.govnih.gov The proposed mechanism begins with the generation of a radical species via a photoredox catalytic process. nih.gov This initial radical adds to the vinyl ether (e.g., phenyl vinyl ether) to generate a key α-oxy radical intermediate. ucl.ac.uknih.gov

This α-oxy radical is then captured by a protonated N-heteroarene, forming an aminyl radical cation. nih.gov Subsequent deprotonation at the α-C-H position leads to an α-amino radical. nih.gov The spin-center shift (SCS) is the crucial next step; it facilitates C-O bond cleavage, with the alkoxy group serving as the leaving group, and results in the formation of a benzylic radical. nih.gov This pathway effectively reverses the typical polarity of the enol ether, allowing the α-oxy radical to act as a nucleophilic species that can engage with electrophiles. ucl.ac.uk

Table 2: Mechanistic Steps in Vinyl Ether C-H Functionalization via SCS

| Step | Description | Key Intermediate | Ref. |

|---|---|---|---|

| 1 | Radical generation via photoredox catalysis and addition to vinyl ether. | α-oxy radical | nih.gov |

| 2 | Capture of the intermediate by a protonated N-heteroarene. | Aminyl radical cation | nih.gov |

| 3 | Deprotonation to form an α-amino radical. | α-amino radical | nih.gov |

Polymerization Science and Engineering of Vinyl Hexyl Ether

Homopolymerization of Vinyl Hexyl Ether

Homopolymers of this compound, known as poly(this compound), are synthesized via chain-growth polymerization. The key to producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions lies in the careful selection of the initiating system and reaction conditions. acs.org

Cationic polymerization is the principal method for polymerizing vinyl ethers. nih.gov The process involves initiation, propagation, and termination steps. Initiation is triggered by an electrophilic species, typically a carbocation generated from an initiator/co-initiator system, which attacks the electron-rich vinyl double bond of the monomer. nih.gov The resulting carbocationic species then propagates by sequentially adding more monomer units. The stability of this growing carbocation, facilitated by the ether group, is a defining characteristic of vinyl ether polymerization. nih.gov

The development of living cationic polymerization, first reported for alkyl vinyl ethers in 1984, revolutionized the synthesis of well-defined poly(vinyl ether)s. nih.govacs.org This was achieved through the rational design of initiator and co-initiator combinations that minimize chain-transfer and termination reactions. rsc.org

####### 4.1.1.1.1. Lewis Acid Catalysts (BF₃, AlCl₃, SnCl₄, TiCl₄, ZnCl₂, EtAlCl₂)

Lewis acids are the most common co-initiators in the cationic polymerization of vinyl ethers. nii.ac.jp They are typically used in conjunction with a proton source (protogen) like water or alcohol, or a cation source (cationogen) such as the adduct of a vinyl ether with HCl. rsc.orgspsj.or.jp The Lewis acid activates the initiator, generating the carbocation that starts the polymerization chain.

A wide array of metal halides have been explored as Lewis acid co-initiators. acs.org Systems based on tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), ethylaluminum dichloride (EtAlCl₂), and boron trifluoride (BF₃), often as an etherate complex (BF₃·OEt₂), are frequently employed. nih.govacs.orgspsj.or.jp For instance, the combination of an initiator like the HCl-adduct of isobutyl vinyl ether (IBVE-HCl) with a Lewis acid can induce living polymerization, particularly when a weak Lewis base is added to stabilize the propagating carbocation. acs.orgacs.org

The choice of Lewis acid significantly impacts the polymerization rate and control. Strong Lewis acids like TiCl₄ and EtAlCl₂ can lead to extremely rapid and uncontrolled polymerization, whereas weaker Lewis acids like zinc chloride (ZnCl₂) or certain tin halides may offer better control. spsj.or.jpresearchgate.net For example, studies on isobutyl vinyl ether (IBVE), a close structural analog of this compound, have shown that SnCl₄ can produce polymers with narrow molecular weight distributions (MWD), while EtAlCl₂ and TiCl₄ often result in uncontrolled products with broad MWDs, especially at temperatures above -30 °C. spsj.or.jp The effectiveness of various Lewis acids in the polymerization of IBVE is summarized in the table below.

| Lewis Acid | Polymerization Behavior (for IBVE) | Resulting Polymer Characteristics | Reference |

|---|---|---|---|

| SnCl₄ | Controlled/living polymerization, especially at or below -30 °C. | Narrow molecular weight distribution (Mw/Mn < 1.1). | spsj.or.jp |

| EtAlCl₂ | Extremely rapid, uncontrolled polymerization. | Uncontrolled molecular weight, broad MWD. | spsj.or.jp |

| TiCl₄ | Extremely rapid, uncontrolled polymerization. | Uncontrolled molecular weight, broad MWD. | spsj.or.jpresearchgate.net |

| FeCl₃ | Rapid polymerization; can yield relatively narrow MWD at -78 °C. | Narrower MWD at very low temperatures. | spsj.or.jp |

| ZnCl₂ | Induces polymerization, can lead to living systems. | Can produce polymers with narrow MWD. | acs.orgresearchgate.net |

| AlCl₃ | Used as a catalyst for cationic polymerization. | Can produce high molecular weight polymers. | rsc.orgdntb.gov.ua |

####### 4.1.1.1.2. Organocatalytic Systems and Hydrogen Bond Donors

To circumvent issues associated with metal-based catalysts, such as potential product contamination, metal-free organocatalytic systems have gained significant attention. nih.govacs.org These systems offer an alternative route for the controlled cationic polymerization of vinyl ethers. acs.org

One notable class of organocatalysts are strong, confined Brønsted acids, such as imidodiphosphorimidates (IDPis). sciengine.comchemrxiv.org These chiral catalysts have demonstrated high efficiency and stereoselectivity in the polymerization of vinyl ethers under metal-free conditions. sciengine.com Similarly, 1,1′-bi-2-naphthol-derived N,N′-bis(triflyl)phosphoramidimidates (PADIs) have been used for organocatalytic, stereoselective cationic reversible addition–fragmentation chain-transfer (RAFT) polymerization of vinyl ethers. acs.org

Another approach involves the use of pentacyanocyclopentadiene (PCCP), a strong organic acid. acs.org PCCP can protonate vinyl ether monomers to initiate polymerization. acs.org To achieve better control and suppress chain-transfer reactions, hydrogen bond donors (HBDs) are employed as co-catalysts. nih.govacs.org The hydrogen bonding interaction between the HBD and the cyclopentadienyl (B1206354) anion stabilizes the propagating chain end, enabling polymerization with living characteristics at room temperature. acs.org

####### 4.1.1.1.3. Trifluoromethyl Sulfonate/Solvent/Ligand Systems

Trifluoromethyl sulfonates, also known as triflates, have been investigated as highly efficient initiators for the cationic polymerization of vinyl ethers. rsc.orgdntb.gov.ua Systems involving triflic acid (CF₃SO₃H) or metal triflates can initiate polymerization, although their high reactivity can make control challenging. nii.ac.jprsc.org

Recent research has focused on taming this reactivity by carefully selecting solvents and adding ligands. dntb.gov.uanih.gov For example, a Lewis acid-free initiating system was developed using CF₃SO₃H in combination with tetraalkylammonium halides. figshare.com This system generates a vinyl ether–hydrogen halide adduct in situ, which can then initiate living cationic polymerization without a metal catalyst. figshare.com The polymerization of various vinyl ethers can be well-controlled by using specific trifluoromethyl sulfonates in appropriate solvents, sometimes with the addition of O^O type ligands, which facilitate homogeneous reactions and yield polymers with narrower molecular weight distributions. nih.gov These systems can be effective even at very low catalyst loadings. researchgate.net

####### 4.1.1.1.4. Aqueous Media Polymerization Initiator Systems

Traditionally, cationic polymerization requires strictly anhydrous conditions, as water is a potent terminating agent. nih.gov However, the development of water-tolerant initiator systems has enabled the cationic polymerization of vinyl ethers in aqueous media, such as suspension or emulsion systems. nih.govresearchgate.netrsc.org This represents a significant advancement towards more environmentally benign processes. nih.gov

One such system utilizes a combination of an alcohol initiator (e.g., cumyl alcohol, CumOH), a water-tolerant Lewis acid co-initiator like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and diethyl ether (Et₂O). nih.govresearchgate.net This CumOH/B(C₆F₅)₃/Et₂O system has been successfully used for the aqueous cationic polymerization of monomers like isobutyl vinyl ether. nih.govresearchgate.net The polymerization proceeds on the surface of the monomer droplets in the aqueous medium. nih.govresearchgate.net Other systems reported for aqueous polymerization include the use of BF₃OEt₂ or heteropoly acids like H₃PW₁₂O₄₀ as the co-initiator. acs.orgnih.govrsc.org

Cationic Polymerization of Vinyl Ethers

Reaction Kinetics and Mechanisms

The rate of propagation in the cationic polymerization of vinyl ethers is notably high. The reactivity of vinyl ether monomers is influenced by the π-electron density of the double bond, which is enhanced by the electron-donating ether group. The length of the alkyl chain in the ether can also affect reactivity; an increase in the alkyl chain length generally leads to a slight increase in the monomer's reactivity due to the positive inductive (+I) effect of the alkyl group. For instance, in studies comparing vinyl ethers with different alkyl groups, iso-butyl vinyl ether was found to be more reactive than n-butyl vinyl ether, which in turn was more reactive than propyl vinyl ether. tandfonline.com This trend suggests that hexyl vinyl ether would exhibit a reactivity comparable to or slightly higher than its shorter-chain analogs.

Monomer conversion can be very rapid and is highly dependent on the reaction conditions, including the choice of initiator, Lewis acid, temperature, and solvent. In photopolymerization systems, for example, derivatives like 6-(vinyloxy)hexyl 10-undecenoate can reach high conversion quickly under cationic initiation. nih.gov In mechanically induced cationic Reversible Addition-Fragmentation Chain Transfer (mechano-cRAFT) polymerization, near-quantitative monomer conversion (≥95%) has been achieved for various vinyl ethers by employing techniques like liquid-assisted grinding (LAG). rsc.orgrsc.org

The kinetics often follow a first-order relationship with respect to the monomer concentration, as shown by linear plots of ln([M]₀/[M]) versus time in controlled polymerization systems. rsc.org However, incomplete monomer conversions are sometimes observed due to competing side reactions. nih.gov

Table 1: Representative Monomer Conversion Data for Various Vinyl Ether Polymerizations

This table illustrates typical conversion rates achieved under different cationic polymerization conditions for various vinyl ethers, providing a proxy for the expected behavior of this compound.

| Monomer | Initiating System / Method | Solvent | Temperature (°C) | Time | Conversion (%) | Source(s) |

|---|---|---|---|---|---|---|

| Isobutyl Vinyl Ether (IBVE) | Bulk mechano-cRAFT | None (solvent-free) | Room Temp. | 80 min | 86 | rsc.org |

| Isobutyl Vinyl Ether (IBVE) | LAG mechano-cRAFT | Dichloromethane (B109758) (DCM) | Room Temp. | 30 min | ≥95 | rsc.orgrsc.org |

| Ethyl Vinyl Ether (EVE) | (CF₃SO₃)₂Fe | Toluene (B28343) | -78 | 8 h | >95 | acs.org |

| n-Butyl Vinyl Ether (nBVE) | Cp₂HfMe₂ / [B(C₆F₅)₄]⁻[Me₂NHPh]⁺ | Toluene | 0 | 10 min | ~90 | researchgate.net |

Chain Transfer Pathways (to Monomers, Water, Polymers)

Chain transfer reactions are significant events in conventional cationic polymerization of vinyl ethers, often limiting the molecular weight of the resulting polymer. These reactions terminate the growth of one polymer chain while initiating a new one. Key chain transfer pathways include:

Chain Transfer to Monomer: The growing carbocation can abstract a hydrogen atom from a monomer molecule. This process generates a terminal double bond on the polymer chain and a new carbocation from the monomer, which can then initiate a new chain. Another pathway involves the formation of an acetal (B89532) end group. mdpi.com

Chain Transfer to Water: Water is a potent chain transfer agent in cationic polymerization. The propagating cation can react with water to form a hydroxyl-terminated polymer chain and release a proton (H⁺). The low stability of the resulting hemiacetal end group can lead to its conversion into an aldehyde end group. mdpi.com The presence of even trace amounts of water can significantly impact the polymerization, which is why these reactions are often conducted under stringent anhydrous conditions. nih.gov

Chain Transfer to Polymer: The growing chain end can abstract a hydride from the polymer backbone, leading to a new cationic site on a different chain. This results in the formation of branched polymers.

The relative contribution of these transfer reactions depends heavily on the specific reaction conditions, such as the purity of the reagents and the nature of the counter-ion. nih.govnih.gov

β-Hydride elimination is a specific type of chain transfer reaction where a hydrogen atom on the carbon beta to the cationic center is eliminated. wikipedia.org This process neutralizes the growing chain end by forming a terminal double bond and releases a proton, which can then initiate a new polymer chain. mdpi.com

This reaction is a common termination or chain transfer event in conventional cationic polymerization and can compete with propagation, thereby limiting the final polymer's molecular weight. mdpi.comwikipedia.org The resulting terminal olefin group is highly reactive and can potentially participate in subsequent reactions, such as chain coupling. mdpi.com However, in some modern controlled polymerization systems, particularly those conducted in aqueous media or under specific living conditions, β-H elimination can be suppressed. For example, in certain aqueous cationic polymerizations, terminal double bonds resulting from β-H elimination were not observed, possibly because they were consumed in secondary reactions or because the mechanism disfavored this pathway. mdpi.com

Both temperature and the choice of solvent have a profound influence on the kinetics and control of this compound polymerization.

Temperature: In conventional cationic polymerization, lowering the reaction temperature is a standard practice to suppress chain transfer and termination reactions relative to propagation. tandfonline.com This stabilization of the active cationic species allows for the synthesis of higher molecular weight polymers. acs.org For example, using the SnCl₄ initiator for isobutyl vinyl ether, polymers with narrow molecular weight distributions (Mw/Mn < 1.1) were obtained at temperatures below -30 °C. spsj.or.jp However, in some novel systems, such as certain aqueous polymerizations initiated by a CumOH/B(C₆F₅)₃/Et₂O system, the trend is reversed. In these cases, the polymerization rate and monomer conversion surprisingly decrease when the temperature is lowered, which is attributed to a loss of co-initiator activity at colder temperatures. nih.govresearchgate.net

Solvent: The polarity of the solvent plays a crucial role. Nonpolar solvents like toluene and hexane (B92381) are commonly used. tandfonline.comacs.org They are generally preferred for living cationic polymerization because they help stabilize the dormant species, reducing the concentration of the highly reactive free ions and thus minimizing side reactions. spsj.or.jp More polar solvents can increase the rate of polymerization but may also promote chain transfer, leading to poorer control over the polymer's molecular weight and structure. tandfonline.com The solubility of the catalyst and the resulting polymer in the chosen solvent is also a critical factor; for instance, some catalysts are fully soluble in toluene and dichloromethane but not in hexane, which affects polymerization control. acs.org

Table 2: Effect of Temperature and Solvent on Reactivity Ratios in Cationic Copolymerization of Vinyl Ethers

This table illustrates the general influence of reaction conditions on monomer reactivity, which is applicable to the polymerization of this compound. Data is derived from the copolymerization of isobutyl vinyl ether (iBVE) and 2,3-dihydrofuran (B140613) (DHF).

| Solvent | Temperature (°C) | Reactivity Ratio (rᵢ₋ₗₐᵥₑ) | Reactivity Ratio (rₑₕₗ) | Source |

|---|---|---|---|---|

| Toluene | 0 | 2.10 | 0.50 | tandfonline.com |

| Toluene | -20 | 2.45 | 0.35 | tandfonline.com |

| Toluene | -40 | 2.89 | 0.23 | tandfonline.com |

Controlled/Living Cationic Polymerization

The high reactivity of the propagating species in conventional cationic polymerization often leads to a lack of control over molecular weight and polymer architecture. acs.org To overcome these limitations, controlled or "living" cationic polymerization techniques have been developed. These methods rely on establishing a dynamic equilibrium between a small concentration of active (propagating) species and a large majority of dormant (non-propagating) species. nih.govacs.org This approach minimizes irreversible termination and chain transfer reactions.

Various strategies have been developed to achieve living cationic polymerization of vinyl ethers, including:

Initiator/Lewis Acid Systems: Classic systems often pair an initiator like an HCl-adduct of a vinyl ether with a Lewis acid (e.g., SnCl₄, EtAlCl₂) in the presence of a Lewis base (like an ether or ester) or in nonpolar solvents at low temperatures. acs.orgspsj.or.jp

Metal-Free Organocatalysis: More recently, metal-free systems using strong Brønsted acids, such as pentacarbomethoxycyclopentadiene (PCCP), have been shown to facilitate controlled polymerization under ambient conditions by forming a tight ion pair that inhibits chain transfer. nih.govacs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Cationic RAFT polymerization uses a thiocarbonylthio compound as a chain transfer agent (CTA) in conjunction with an acid initiator. acs.org This allows for degenerative chain transfer, providing excellent control over molecular weight and enabling the synthesis of block copolymers. acs.orgnih.gov Photocatalytic and mechanochemical methods have also been developed to initiate and control cationic RAFT polymerization. rsc.orgnih.gov

Ring-expansion cationic polymerization is a specialized technique that allows for the synthesis of well-defined cyclic polymers directly from acyclic vinyl monomers like this compound. rsc.org This method represents a significant advancement over traditional macrocyclization, which requires high dilution conditions. rsc.org

The mechanism involves a specially designed cyclic initiator that contains a hemiacetal ester bond. researchgate.netrsc.org The key steps are:

Initiation: A Lewis acid (e.g., SnBr₄) activates the hemiacetal ester within the cyclic initiator, causing the ring to open and generate a propagating cationic species that is still part of the same molecule.

Propagation: Acyclic vinyl ether monomers are sequentially inserted into the bond between the propagating cation and the counter-anion. The polymer chain grows, effectively expanding the size of the ring.

Intramolecular Re-cyclization: The process relies on the reversible nature of the hemiacetal ester bond. The propagating chain end can reversibly react with the carboxylate moiety contained within the same chain, ensuring the polymer maintains its cyclic topology. rsc.org

This method effectively constitutes a "living" polymerization, as demonstrated by a linear increase in molecular weight with monomer conversion and the ability to create block copolymers. rsc.org The key to success is the careful selection of the Lewis acid and reaction conditions to ensure that the intramolecular cyclization is favored over intermolecular reactions or irreversible termination events like β-hydride elimination. researchgate.net

Stereoregularity Control and Mechanisms (e.g., Isotacticity)

The control of stereochemistry, or tacticity, in the polymerization of vinyl ethers is crucial as it profoundly influences the physical and mechanical properties of the resulting polymer. nsf.govnih.gov Isotactic poly(vinyl ethers), where the pendant groups are all on the same side of the polymer backbone, can exhibit enhanced crystallinity and thermoplastic properties compared to their atactic (random) counterparts. rsc.orgnih.gov

Historically, achieving high stereocontrol in cationic polymerization of vinyl ethers has been a challenge. acs.org Early work by Schildknecht in the late 1940s demonstrated that using a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂) at low temperatures (−78 °C) could produce semicrystalline poly(vinyl ethers) with increased hardness and toughness. acs.orgnih.gov Later, in 1969, Yuki and coworkers achieved highly isotactic poly(benzyl vinyl ether) using a similar catalyst system, noting that lower initial monomer concentrations and lower reaction temperatures increased isotacticity. acs.orgnih.gov

More recent advancements have focused on catalyst-controlled stereoselective polymerization. nsf.govnih.gov This approach utilizes chiral counterions to direct the facial addition of incoming monomers to the propagating oxocarbenium ion chain end. nsf.govunc.edu By designing specific chiral ligands, it is possible to override the conventional chain-end stereochemical bias and achieve high degrees of isotacticity for a range of vinyl ether substrates. nsf.govnih.gov

Several catalyst systems have been developed to achieve high isotacticity:

Titanium-based Lewis acids: Sawamoto and colleagues used titanium-based Lewis acids with bulky aryloxy substituents, in conjunction with an isobutyl vinyl ether (iBVE)-HCl adduct as an initiator, to produce highly isotactic poly(iBVE). acs.orgnih.gov

Chiral Phosphoric Acids (CPAs): Leibfarth and coworkers have utilized 1,1'-bi-2-naphthol (B31242) (BINOL)-based chiral phosphoric acids. acs.orgnih.gov These CPAs, when combined with a Lewis acid like titanium tetrachloride (TiCl₄), can produce highly isotactic poly(vinyl ethers) with meso diad content exceeding 90%. acs.orgnih.gov The chiral counterion generated is believed to be essential for achieving high stereoselectivity. nsf.gov

Confined Brønsted Acids: A metal-free approach using chiral confined Brønsted acids, such as imidodiphosphorimidates (IDPis), has been shown to be highly efficient and stereoselective for the cationic polymerization of vinyl ethers. nih.govchemrxiv.org

Asymmetric Ion-Pairing Catalysis: This strategy employs a chiral counterion to mediate the facial addition of polar vinyl monomers to an ionic chain end, providing a general method for the stereoselective polymerization of various vinyl ethers. nsf.govnih.govunc.edu

The mechanism of stereocontrol often involves the formation of a tight ion pair between the propagating carbocation and the chiral counteranion. nih.gov This interaction creates a chiral environment at the chain end, favoring the addition of the monomer from a specific face, leading to an isotactic polymer chain. nih.govacs.org The steric and electronic properties of the catalyst's ligands can be fine-tuned to enhance this stereocontrol. acs.org Combining stereospecific cationic polymerization with techniques like reversible addition-fragmentation chain transfer (RAFT) allows for the synthesis of highly isotactic polymers with controlled molecular weights. acs.orgresearchgate.net

Table 1: Examples of Catalyst Systems for Stereoregular Cationic Polymerization of Vinyl Ethers

| Catalyst System | Monomer Example | Achieved Isotacticity (% meso diads) | Reference |

|---|---|---|---|

| BF₃·OEt₂ | Benzyl (B1604629) vinyl ether | High | acs.orgnih.gov |

| Titanium-based Lewis acids with bulky aryloxy substituents / iBVE-HCl | Isobutyl vinyl ether (iBVE) | High | acs.orgnih.gov |

| (BINOL)-based chiral phosphoric acids / TiCl₄ | Various vinyl ethers | >90% | acs.orgnih.gov |

| Chiral confined Brønsted acids (IDPis) | Various vinyl ethers | High | nih.govchemrxiv.org |

| TADDOL/TiCl₄ | Isobutyl vinyl ether (iBVE) | 90% | researchgate.net |

Radical Polymerization of Vinyl Ethers